N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide, also known as TFB-TZ, is a small molecule compound that has gained attention in scientific research for its potential use in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide is believed to act as a positive allosteric modulator of GABA-A receptors, which enhances the activity of these receptors in response to the binding of the neurotransmitter GABA. This results in increased inhibition of neuronal activity, which can lead to the anxiolytic and sedative effects observed in animal studies.
Biochemical and Physiological Effects:
N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide has been shown to have anxiolytic and sedative effects in animal studies, which suggest its potential use in the treatment of anxiety and insomnia. Additionally, N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide has been found to have anticonvulsant properties, which make it a promising candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide in lab experiments is its high potency and selectivity for GABA-A receptors, which allows for more precise modulation of neuronal activity. However, one of the limitations of using N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide, including:
1. Investigating its potential use in the treatment of anxiety and insomnia in humans.
2. Studying its effects on different subtypes of GABA-A receptors to determine its selectivity and potency.
3. Exploring its potential use in the treatment of epilepsy and other neurological disorders.
4. Developing new derivatives of N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide with improved solubility and pharmacokinetic properties.
5. Investigating its potential use in combination with other drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide is a small molecule compound that has shown promising results in scientific research for its potential use in the treatment of neurological disorders such as anxiety, insomnia, and epilepsy. Its mechanism of action involves the modulation of GABA-A receptors, which can lead to increased inhibition of neuronal activity. While N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its potency and selectivity, it also has limitations such as poor solubility in water. There are several future directions for the research on N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide, including investigating its potential use in humans, studying its effects on different subtypes of GABA-A receptors, and developing new derivatives with improved properties.
Synthesis Methods
N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the coupling of 2-(trifluoromethyl)benzoic acid with 4-amino-3-cyanopyridine, followed by the cyclization of the resulting intermediate with sodium azide. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide has been studied for its potential use as a modulator of GABA-A receptors, which are important targets for the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide has shown promising results in enhancing the activity of GABA-A receptors, which can lead to the development of new drugs with improved efficacy and fewer side effects.
properties
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)10-6-2-1-5-9(10)12(22)18-13-20-19-11-7-3-4-8-21(11)13/h1-8H,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXHLAWMJHJRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C3N2C=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.